1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione
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Overview
Description
Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . This compound is structurally related to uridine, a nucleoside that is a component of RNA.
Preparation Methods
The synthesis of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione involves several steps. One common method involves the glycosylation of a pyrimidine base with a protected ribose derivative, followed by deprotection to yield the desired nucleoside . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using automated processes and high-throughput techniques to ensure consistency and purity.
Chemical Reactions Analysis
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or the induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione include:
Uridine: A naturally occurring nucleoside that is a component of RNA.
Thymidine: Another pyrimidine nucleoside, but with a different base and used in DNA synthesis.
Properties
Molecular Formula |
C11H16N2O6 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h3,6-8,10,14-16H,2,4H2,1H3,(H,12,17,18)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
LNVBVDVUTCPLIZ-LCFZEIEZSA-N |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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